3-(3-Chlorophenyl)-N-methylpropan-1-amine
Overview
Description
3-(3-Chlorophenyl)-N-methylpropan-1-amine is a synthetic compound belonging to the class of substituted amphetamines It is structurally characterized by a chlorophenyl group attached to a propan-1-amine backbone, with a methyl group on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-N-methylpropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 3-chlorobenzaldehyde.
Formation of Intermediate: The 3-chlorobenzaldehyde undergoes a condensation reaction with nitroethane in the presence of a base to form 3-(3-chlorophenyl)-2-nitropropene.
Reduction: The nitro group in 3-(3-chlorophenyl)-2-nitropropene is reduced to an amine group using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Methylation: The resulting amine is then methylated using methyl iodide (CH3I) or a similar methylating agent to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-N-methylpropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-(3-chlorophenyl)-N-methylpropan-1-one or 3-(3-chlorophenyl)propanoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Chlorophenyl)-N-methylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Investigated for potential therapeutic applications, including its use as a psychoactive agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-N-methylpropan-1-amine involves its interaction with monoamine transporters, particularly the dopamine transporter (DAT). By inhibiting the reuptake of dopamine, it increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic signaling. This mechanism is similar to that of other psychoactive substances, contributing to its stimulant effects.
Comparison with Similar Compounds
Similar Compounds
3-Chloromethcathinone (3-CMC): Structurally similar, with a chlorophenyl group and a methylamino group on the propanone backbone.
Metaphedrone (3-MMC): Similar structure but with a methoxy group instead of a chlorine atom.
Clephedrone (4-CMC): Similar structure but with the chlorine atom in the para position.
Uniqueness
3-(3-Chlorophenyl)-N-methylpropan-1-amine is unique due to its specific substitution pattern and its potent interaction with monoamine transporters
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-methylpropan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-12-7-3-5-9-4-2-6-10(11)8-9/h2,4,6,8,12H,3,5,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGBEJBVJXBDKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CC(=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301292635 | |
Record name | 3-Chloro-N-methylbenzenepropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301292635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103275-33-8 | |
Record name | 3-Chloro-N-methylbenzenepropanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103275-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-N-methylbenzenepropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301292635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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